![molecular formula C26H16F6N2NiO2 B6297919 Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II) CAS No. 1266486-86-5](/img/structure/B6297919.png)
Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II) is a coordination compound that belongs to the class of metal salen complexes. These complexes are known for their unique structures and versatile properties, making them valuable in various scientific and industrial applications. The compound is characterized by the presence of nickel(II) ion coordinated with two salicylidene-2,4,6-trifluoroaniline ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II) typically involves the condensation of salicylaldehyde derivatives with 2,4,6-trifluoroaniline in the presence of a nickel(II) salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base ligand is then reacted with a nickel(II) salt, such as nickel(II) acetate or nickel(II) chloride, to form the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nickel(III) complexes, while reduction may yield nickel(I) complexes. Substitution reactions result in the formation of new nickel(II) complexes with different ligands.
Scientific Research Applications
Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, such as sensors and molecular electronics.
Mechanism of Action
The mechanism of action of Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II) involves its ability to coordinate with various substrates and catalyze chemical reactions. The nickel(II) ion in the complex acts as the active site, facilitating electron transfer and bond formation/breaking processes. The salicylidene-2,4,6-trifluoroaniline ligands provide stability and specificity to the complex, allowing it to interact with specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(salicylidene)ethylenediaminonickel(II): A similar nickel(II) complex with ethylenediamine as the ligand.
N,N’-Bis(salicylidene)-1,2-phenylenediaminenickel(II): Another nickel(II) complex with 1,2-phenylenediamine as the ligand.
Uniqueness
Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II) is unique due to the presence of trifluoroaniline ligands, which impart distinct electronic and steric properties to the complex. These properties enhance its catalytic activity and stability, making it more effective in various applications compared to similar compounds .
Properties
IUPAC Name |
nickel;2-[(2,4,6-trifluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H8F3NO.Ni/c2*14-9-5-10(15)13(11(16)6-9)17-7-8-3-1-2-4-12(8)18;/h2*1-7,18H; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNHBQQZIULIMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2F)F)F)O.C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2F)F)F)O.[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16F6N2NiO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
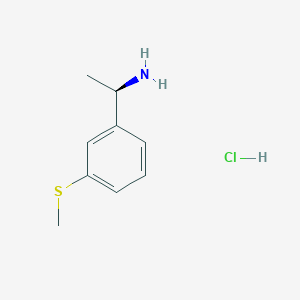
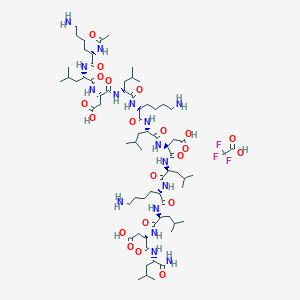
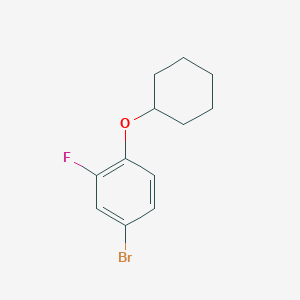
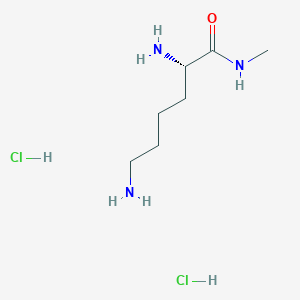
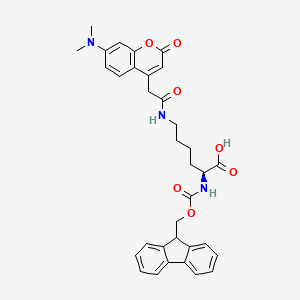
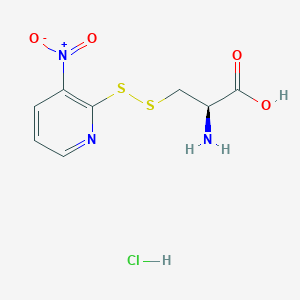
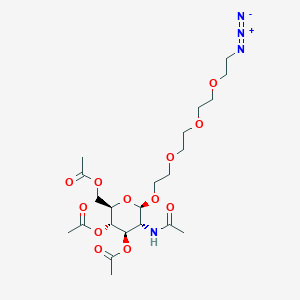
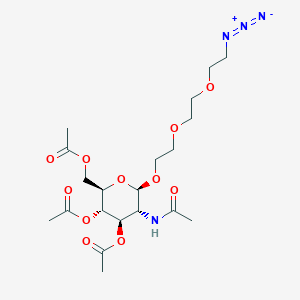
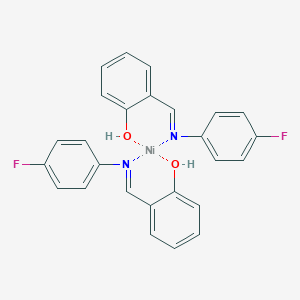
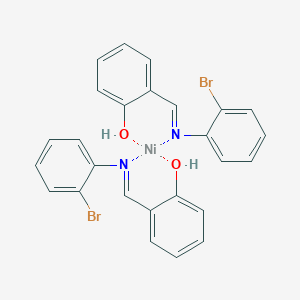
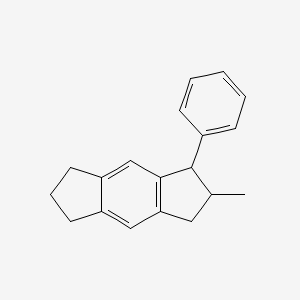

![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)
